molecular formula C38H70N6O8 B12374434 Palmitoyl tetrapeptide-20

Palmitoyl tetrapeptide-20

Cat. No.: B12374434
M. Wt: 739.0 g/mol
InChI Key: RDXSZDQGDFNPQD-YDPTYEFTSA-N
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Description

Palmitoyl tetrapeptide-20 is a biomimetic lipo-peptide known for its role in stimulating melanin production by mimicking alpha-Melanocyte Stimulating Hormone (α-MSH). It binds to the melanocortin 1 receptor (MC1-R) and is commonly used in hair care applications to prevent and reverse hair greying by enhancing melanin production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl tetrapeptide-20 is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is Pal-His-Phe-Arg-Trp-NH2. The synthesis typically involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups during the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl tetrapeptide-20 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Major Products

The major product of the synthesis is this compound itself, with the sequence Pal-His-Phe-Arg-Trp-NH2 .

Scientific Research Applications

Palmitoyl tetrapeptide-20 has several applications in scientific research:

Mechanism of Action

Palmitoyl tetrapeptide-20 exerts its effects by mimicking α-MSH and binding to the MC1-R on melanocytes. This binding stimulates the production of melanin, the pigment responsible for hair and skin color. Additionally, it enhances the expression of catalase, an enzyme that breaks down hydrogen peroxide, reducing oxidative stress in melanocytes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl tetrapeptide-20 is unique in its specific role in stimulating melanin production and protecting melanocytes, making it particularly effective in hair care applications aimed at preventing and reversing hair greying .

Properties

Molecular Formula

C38H70N6O8

Molecular Weight

739.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-1-hexadecanoylpyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C38H70N6O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-33(45)44-28-19-22-32(44)37(50)42-30(24-25-34(46)47)36(49)41-29(20-15-17-26-39)35(48)43-31(38(51)52)21-16-18-27-40/h29-32H,2-28,39-40H2,1H3,(H,41,49)(H,42,50)(H,43,48)(H,46,47)(H,51,52)/t29-,30-,31-,32-/m0/s1

InChI Key

RDXSZDQGDFNPQD-YDPTYEFTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

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